

Preparing Jak-IN-23 stock solution and working concentrations

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Compound of Interest

Compound Name: *Jak-IN-23*

Cat. No.: *B10830925*

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Application Notes and Protocols: Jak-IN-23

For Researchers, Scientists, and Drug Development Professionals

Introduction

Jak-IN-23 is a potent, cell-permeable, dual inhibitor of Janus kinases (JAK) and the NF- κ B signaling pathway. It demonstrates significant inhibitory activity against JAK1, JAK2, and JAK3, making it a valuable tool for investigating the roles of these kinases in various biological processes, including inflammation, immunology, and oncology. These application notes provide detailed protocols for the preparation of **Jak-IN-23** stock solutions and guidelines for determining appropriate working concentrations for in vitro cellular assays.

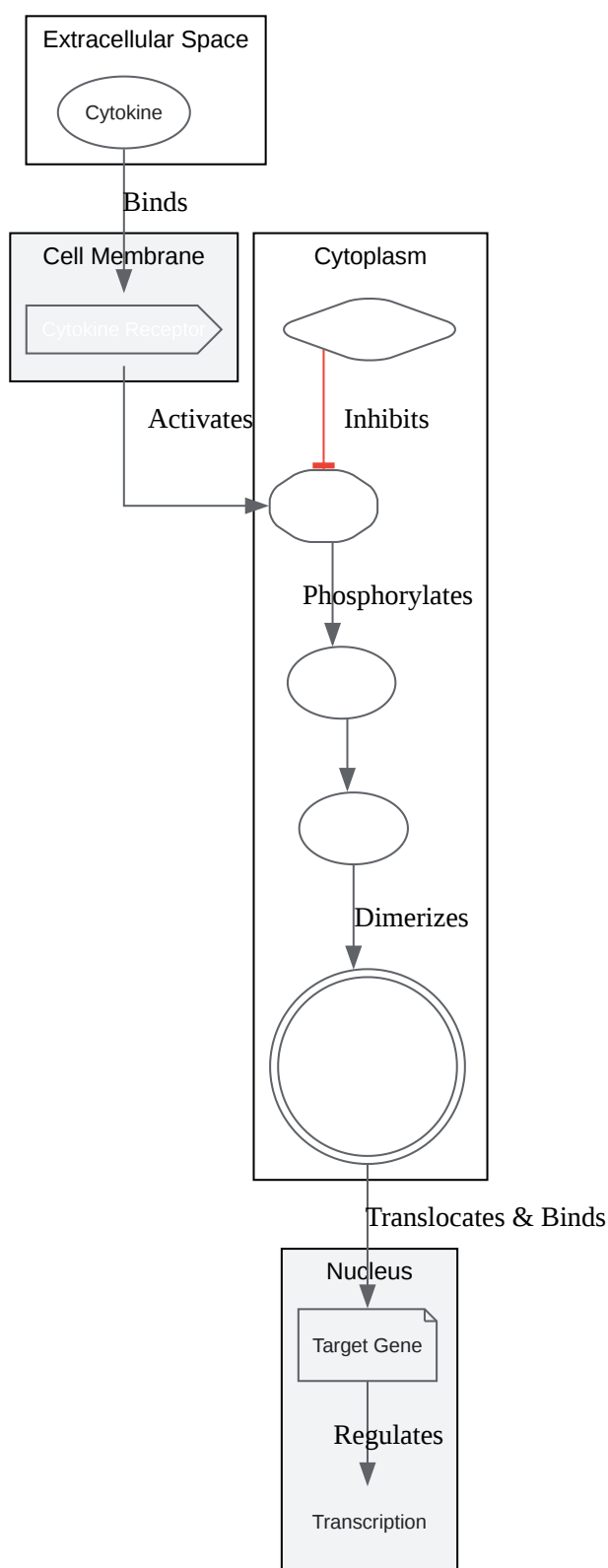
Quantitative Data Summary

The following table summarizes the key quantitative data for **Jak-IN-23**.

Property	Value	Reference
Molecular Weight	493.41 g/mol	[1]
CAS Number	3031837-35-8	[1]
IC50 (JAK1)	8.9 nM	[1]
IC50 (JAK2)	15 nM	[1]
IC50 (JAK3)	46.2 nM	[1]
IC50 (ISG Pathway)	3.3 nM	[1]
IC50 (NF-κB Pathway)	150.7 nM	[1]

Signaling Pathway Inhibited by Jak-IN-23

Jak-IN-23 exerts its effects primarily through the inhibition of the JAK-STAT signaling pathway, a critical pathway in cytokine signaling. Upon cytokine binding to its receptor, associated JAKs are activated and phosphorylate the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. The STATs are then phosphorylated by JAKs, dimerize, and translocate to the nucleus to regulate gene transcription. **Jak-IN-23** also inhibits the NF-κB pathway, a key regulator of inflammatory responses.



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Caption: JAK-STAT signaling pathway inhibited by **Jak-IN-23**.

Experimental Protocols

Preparation of Jak-IN-23 Stock Solution

This protocol describes the preparation of a 10 mM stock solution of **Jak-IN-23** in Dimethyl Sulfoxide (DMSO).

Materials:

- **Jak-IN-23** powder (Molecular Weight: 493.41 g/mol)
- Anhydrous Dimethyl Sulfoxide (DMSO)
- Sterile microcentrifuge tubes
- Vortex mixer
- Calibrated analytical balance

Procedure:

- Calculate the required mass of **Jak-IN-23**:
 - To prepare 1 ml of a 10 mM stock solution, you will need:
 - $\text{Mass (g)} = \text{Molarity (mol/L)} \times \text{Volume (L)} \times \text{Molecular Weight (g/mol)}$
 - $\text{Mass (mg)} = 10 \text{ mmol/L} \times 0.001 \text{ L} \times 493.41 \text{ g/mol} \times 1000 \text{ mg/g} = 4.9341 \text{ mg}$
- Weighing **Jak-IN-23**:
 - Carefully weigh out approximately 4.93 mg of **Jak-IN-23** powder using an analytical balance and place it into a sterile microcentrifuge tube.
- Dissolving in DMSO:
 - Add 1 ml of anhydrous DMSO to the microcentrifuge tube containing the **Jak-IN-23** powder.

- Mixing:
 - Vortex the tube thoroughly until the powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may be used to aid dissolution if necessary.
- Storage:
 - Aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
 - Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).

Determination of Working Concentrations

The optimal working concentration of **Jak-IN-23** will vary depending on the cell type, assay duration, and the specific endpoint being measured. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific application.

Working Concentration Ranges from Literature:

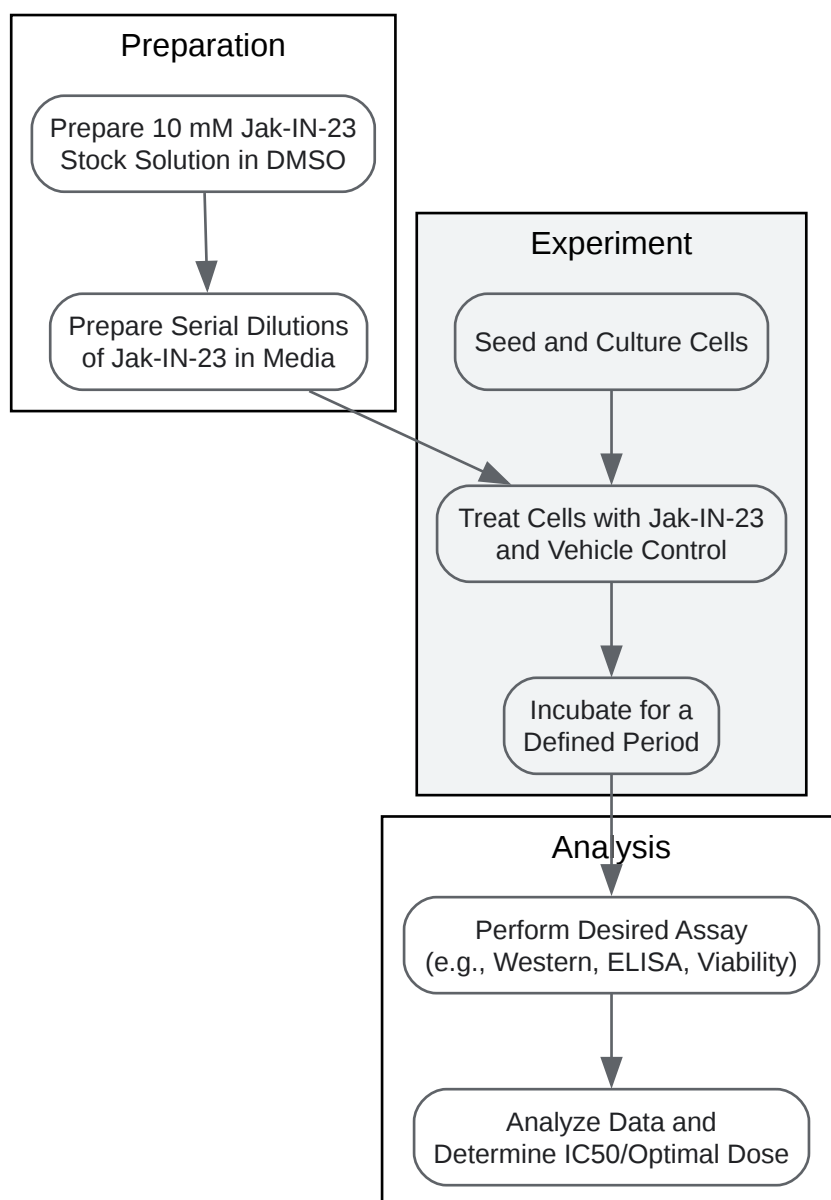
Cell Line/System	Assay	Working Concentration Range	Reference
THP1-dual cells	Western Blot (p-STAT1/3, p-NF-κB p65)	0.33 - 3 µM	[1]
THP1-dual cells (LPS-stimulated)	Pro-inflammatory cytokine release	0.003 - 3 µM	[1]
Peripheral Blood Mononuclear Cells (PBMCs) (LPS-induced)	Pro-inflammatory cytokine release	0.11 - 3 µM	[1]

Protocol for a Dose-Response Experiment:

- Cell Seeding: Seed your cells of interest in a multi-well plate at a density appropriate for your assay.
- Preparation of Serial Dilutions:
 - Prepare a series of dilutions of the 10 mM **Jak-IN-23** stock solution in your cell culture medium.
 - A common starting point is to prepare a 2X concentrated series of the desired final concentrations. For example, for final concentrations of 0.01, 0.1, 1, and 10 μ M, prepare 2X solutions of 0.02, 0.2, 2, and 20 μ M.
- Cell Treatment:
 - Remove the old medium from the cells and add an equal volume of the 2X **Jak-IN-23** dilutions to the corresponding wells to achieve the final desired concentrations.
 - Include a vehicle control (medium with the same final concentration of DMSO as the highest concentration of **Jak-IN-23** used).
- Incubation: Incubate the cells for the desired period (e.g., 24 hours).
- Assay Performance: Perform your desired assay (e.g., cell viability assay, Western blot for target phosphorylation, ELISA for cytokine release).
- Data Analysis: Analyze the results to determine the IC₅₀ or the optimal working concentration for the desired biological effect.

Experimental Workflow

The following diagram illustrates a general workflow for utilizing **Jak-IN-23** in a cell-based assay.



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Caption: General experimental workflow for using **Jak-IN-23**.

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References

- 1. medchemexpress.com [medchemexpress.com]
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